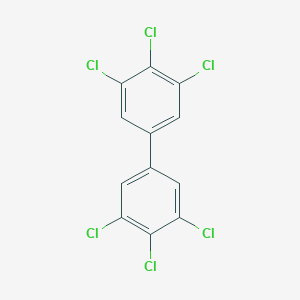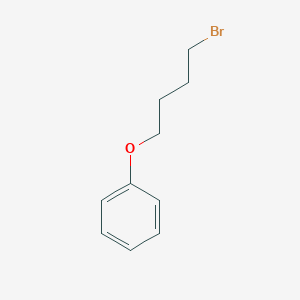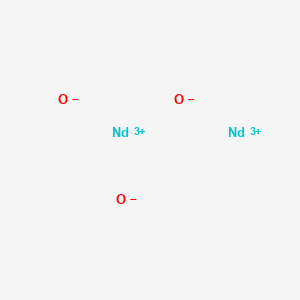
Neodymium oxide
Overview
Description
Neodymium(III) oxide or neodymium sesquioxide is a chemical compound composed of neodymium and oxygen with the formula Nd2O3 . It forms very light grayish-blue hexagonal crystals . The rare-earth mixture didymium, previously believed to be an element, partially consists of neodymium(III) oxide .
Synthesis Analysis
Neodymium oxide is prepared by various methods such as thermal decomposition, direct precipitation, and hydrolysis . A new method for preparing neodymium oxide by microwave heating of neodymium oxalate has been proposed . The blending of both metal oxide can be used to overcome poor stability and low sensitivity owing to the electronic effect and the synergistic effect .
Molecular Structure Analysis
Neodymium(III) oxide has a low-temperature trigonal A form in space group P3m1 . This structure type is favored by the early lanthanides . At higher temperatures, it adopts two other forms, the hexagonal H form in space group P63/mmc and the cubic X form in Im3m .
Chemical Reactions Analysis
Neodymium oxide is formed when neodymium(III) nitride or neodymium(III) hydroxide is roasted in air . The chemical reaction of neodymium oxide can be represented as 2 Nd2O3 → 4 Nd + 3 O2 .
Physical And Chemical Properties Analysis
Neodymium oxide has a density of 7.24 g/cm3 . Its molar mass is 336.48 g/mol . The melting point of neodymium oxide is 2233°C and its boiling point is 3760°C . The morphology of neodymium oxide nanoparticles is spherical, and they appear in a purple powder form .
Scientific Research Applications
Catalysts and Catalyst Supports
Neodymium oxide nanoparticles are used as catalysts and catalyst supports . They can accelerate the rate of chemical reactions, making them essential in many industrial processes.
2. Sintering Additives and Additives for Alloys and Polymers Nd2O3 is used as a sintering additive, which helps in the process of forming objects from powders . It’s also used as an additive for Magnesium or Aluminum alloys and polymers, enhancing their properties .
3. Coloring Agent for Glass and Ceramics Neodymium oxide is an excellent colorant . It’s used as a coloring agent for glass and ceramics, giving them a distinctive appearance .
4. Dopants for High-Efficiency Solid State Lasers Nd2O3 is used as a dopant for high-efficiency solid-state lasers . These lasers have applications in various fields, including medicine, research, and industry.
5. Raw Material for Neodymium Metal and Alloy Nd2O3 is used as the raw material for producing neodymium metal and neodymium alloy . These materials have a wide range of applications, including in magnets and other electronic devices.
Microelectronic Applications
Neodymium oxide has been used in the field of microelectronics . For instance, it has been used in the fabrication of Metal Oxide Semiconductor (MOS) structures, which are key components in solid-state electronics . Nd2O3 exhibits stable insulation property for future microelectronic applications .
Safety and Hazards
Future Directions
The demand for neodymium is continually growing, but reserves are severely limited, which has put its continued availability at risk . Neodymium recovery from end-of-life products is one of the most interesting ways to tackle the availability challenge . Looking ahead, it is likely that neodymium oxide prices will more often settle above the breakeven threshold as demand for permanent magnets rises .
Mechanism of Action
Target of Action
Neodymium oxide (Nd2O3) is a chemical compound composed of neodymium and oxygen . It is primarily used to dope glass, make solid-state lasers, and color glasses and enamels . It is also used as a polymerization catalyst . The primary targets of Nd2O3 are therefore these materials and processes.
Mode of Action
Nd2O3 interacts with its targets through various mechanisms. For instance, when used to dope glass, Nd2O3 changes the color of the glass. This is because neodymium-doped glass absorbs yellow and green light, causing the glass to appear purple . Some neodymium-doped glass is dichroic, meaning it changes color depending on the lighting .
Biochemical Pathways
For example, a study found that Nd2O3 nanoparticles could inhibit human breast cancer cells . .
Pharmacokinetics
It is known that nd2o3 is insoluble in water but soluble in acid . This suggests that its bioavailability may be influenced by the pH of its environment.
Result of Action
The effects of Nd2O3’s action depend on its application. In the context of glass doping, the result is a change in the color of the glass . In the context of cancer treatment, the desired result is the inhibition of cancer cell growth .
Action Environment
The action, efficacy, and stability of Nd2O3 can be influenced by various environmental factors. For example, the solubility of Nd2O3 in water is very low, but it can dissolve in acid . This means that the pH of the environment can affect the action of Nd2O3. Additionally, the temperature can affect the crystal structure of Nd2O3 , which may in turn influence its properties and actions.
properties
IUPAC Name |
neodymium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDOISOJJCEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O3 | |
| Record name | neodymium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Neodymium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid, Blue solid; [Merck Index] Insoluble in water; Soluble in acids; Hygroscopic; Technical grade: brown powder; [Hawley] | |
| Record name | Neodymium oxide (Nd2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Neodymium oxide | |
CAS RN |
1313-97-9 | |
| Record name | Neodymium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium oxide (Nd2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEODYMIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYT3H319PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of neodymium oxide?
A1: The molecular formula of neodymium oxide is Nd2O3. Its molecular weight is 336.48 g/mol.
Q2: What are some notable physical and chemical properties of Nd2O3?
A2: Neodymium oxide is a blue powder at room temperature. It is insoluble in water but soluble in acids. Nd2O3 exhibits interesting optical properties, including the ability to absorb yellow light. [] It can exist in different crystal structures, with the hexagonal structure being the most common. []
Q3: How does the crystal structure of Nd2O3 impact its properties?
A3: Different crystal structures of Nd2O3 can exhibit varying physical and chemical properties, influencing their suitability for specific applications. For example, the thermal stability of neodymium chromate (VI) formed during the reaction of Nd2O3 with chromium oxide was found to be higher than its solution-synthesized counterpart, potentially due to structural differences. []
Q4: What are some common applications of neodymium oxide?
A4: Neodymium oxide is used in various applications, including:
- Permanent Magnets: A key component of high-power neodymium-iron-boron (NdFeB) magnets used in electric motors, wind turbines, and hard disk drives. []
- Specialized Glass: Doping glass with Nd2O3 can produce color-corrected glass with reduced glare, potentially improving headlight, rearview mirror, and windshield safety in vehicles. []
- Catalysts: Nd2O3 demonstrates catalytic activity in various reactions, including the oxidative coupling of methane to produce higher hydrocarbons like ethylene and ethane. []
- Electronics: Potential applications in microelectronics, particularly as a radiation-sensitive material for radiation sensors due to its electrical properties being affected by radiation exposure. []
- Optical Coatings: Used in anti-reflection coatings for optical devices. []
Q5: What methods are used to synthesize large-particle neodymium oxide?
A5: Large particle Nd2O3 can be synthesized using methods like:
- Oxalic Acid Precipitation: Utilizing oxalic acid as a precipitator and controlling factors like reaction temperature, stirring velocity, feeding speed, and aging time. []
- Ammonium Bicarbonate Precipitation: Reacting a neodymium chloride solution with ammonium bicarbonate, followed by washing, filtering, drying, and firing the precipitate. [, ]
Q6: How does the choice of precipitation agent and reaction conditions affect the properties of the final Nd2O3 product?
A6: The choice of precipitation agent and reaction conditions can significantly influence the particle size, morphology, and purity of the final Nd2O3 product. For instance, using a stripping solution containing residual organic phases during oxalic acid precipitation can lead to larger particle sizes. [] Similarly, controlling the precipitation temperature and concentration of neodymium carbonate is crucial for obtaining flaky Nd2O3 with desired particle sizes. []
Q7: How is the purity of neodymium oxide assessed?
A7: Various analytical techniques are employed to assess the purity of Nd2O3, including:
- Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): This technique allows for the determination of trace amounts of rare earth impurities in Nd2O3 samples. []
- X-Ray Diffraction (XRD): XRD helps identify the crystalline phases present in the sample, ensuring the desired Nd2O3 structure is obtained. [, , , , ]
- Scanning Electron Microscopy (SEM): Provides information about the morphology and particle size of the Nd2O3 material. [, , ]
Q8: What are the known toxicological effects of neodymium oxide?
A8: Research suggests that intratracheal instillation of Nd2O3 particles can cause lung injury in rats, characterized by inflammation, cell nodule formation, and potential long-term effects. [, , ] The particles were also found to redistribute to the liver, kidney, and brain after entering the respiratory tract. []
Q9: Are there environmental concerns related to the production and disposal of neodymium oxide?
A9: Yes, the current industrial production of neodymium metal, often involving the electrolysis of Nd2O3 in fluoride-based molten salts, carries environmental risks due to the potential release of greenhouse gases and harmful perfluorocarbons (PFCs). [, ] Developing more sustainable and environmentally friendly production methods, such as using chloride-based molten salts, is an active area of research. [, ] Additionally, recycling and waste management strategies for NdFeB magnets and other Nd2O3-containing products are crucial to address resource scarcity and minimize environmental impact. [, ]
Q10: What are some promising areas for future research on neodymium oxide?
A10: Future research on neodymium oxide can focus on:
- Sustainable Production: Developing environmentally friendly and cost-effective methods for producing Nd2O3 and neodymium metal, such as refining chloride-based molten salt electrolysis. [, ]
- Enhancing Catalytic Properties: Exploring new catalytic applications for Nd2O3 and optimizing existing ones, particularly in reactions relevant to energy and environmental sustainability. []
- Improving Biocompatibility: Investigating ways to enhance the biocompatibility and safety of Nd2O3 nanoparticles for potential biomedical applications, such as in drug delivery or biosensing. []
- Recycling and Resource Recovery: Developing efficient and economically viable methods for recycling Nd2O3 from end-of-life products like NdFeB magnets to ensure resource sustainability. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
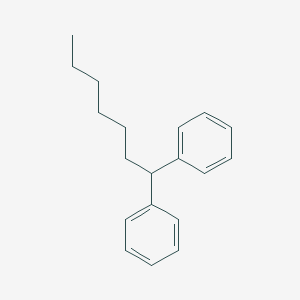
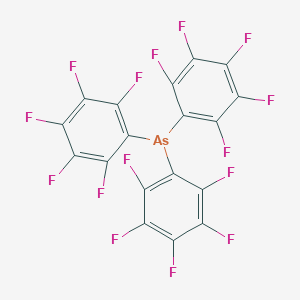
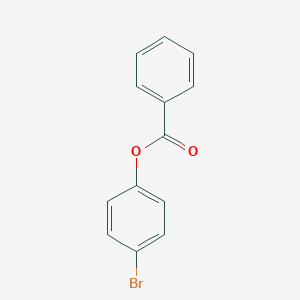
![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
